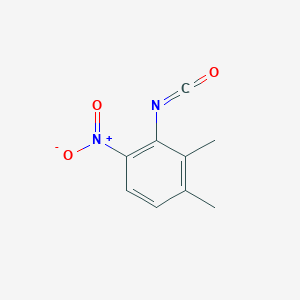
2,3-二甲基-6-硝基苯基异氰酸酯
描述
2,3-Dimethyl-6-nitrophenyl isocyanate: is an aromatic isocyanate compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of two methyl groups at positions 2 and 3, a nitro group at position 6, and an isocyanate functional group attached directly to the benzene ring . It is primarily used in research and industrial applications due to its reactivity and unique chemical properties.
科学研究应用
2,3-Dimethyl-6-nitrophenyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Utilized in the derivatization of proteins and peptides for mass spectrometry analysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-nitrophenyl isocyanate typically involves the nitration of 2,3-dimethylphenyl isocyanate. The nitration process introduces a nitro group at the 6th position of the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of 2,3-Dimethyl-6-nitrophenyl isocyanate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, concentration, and reaction time .
化学反应分析
Types of Reactions: 2,3-Dimethyl-6-nitrophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form ureas and carbamates.
Hydrogen Gas and Catalysts: Used in reduction reactions to convert the nitro group to an amino group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Major Products:
Ureas and Carbamates: Formed from substitution reactions with amines and alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of methyl groups.
作用机制
The mechanism of action of 2,3-Dimethyl-6-nitrophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic groups such as amines and alcohols to form stable urea and carbamate linkages . This reactivity is influenced by the electron-withdrawing effect of the nitro group, which increases the electrophilicity of the isocyanate group . The molecular targets and pathways involved in its reactions are primarily those containing nucleophilic functional groups .
相似化合物的比较
- 2,4-Dimethyl-6-nitrophenyl isocyanate
- 2,3-Dimethyl-4-nitrophenyl isocyanate
- 2,3-Dimethyl-5-nitrophenyl isocyanate
Comparison: 2,3-Dimethyl-6-nitrophenyl isocyanate is unique due to the specific positioning of its substituents. The presence of the nitro group at the 6th position, along with the two methyl groups at positions 2 and 3, imparts distinct electronic and steric properties that influence its reactivity and applications . Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .
属性
IUPAC Name |
3-isocyanato-1,2-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYCDNYQBZIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391894 | |
| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-25-0 | |
| Record name | 2-Isocyanato-3,4-dimethyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-6-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


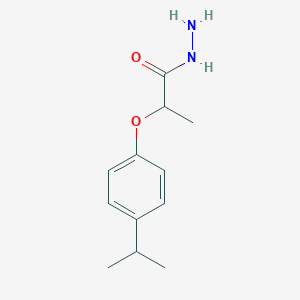

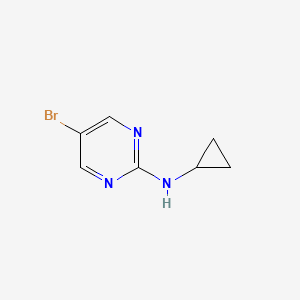

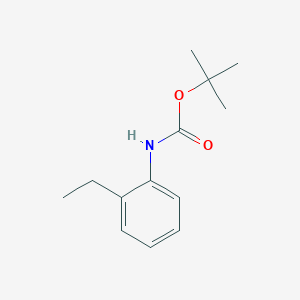

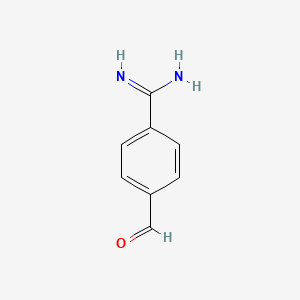
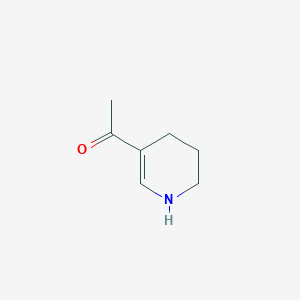
![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)
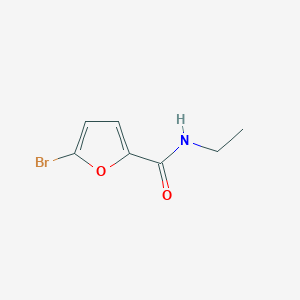
![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)


